molecular formula C22H23NO5 B2770609 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid CAS No. 1698161-95-3

4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid

Cat. No.: B2770609
CAS No.: 1698161-95-3
M. Wt: 381.428
InChI Key: PZUBEHIUKREFNJ-UHFFFAOYSA-N
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Description

4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid (CAS: 285996-72-7) is a synthetic intermediate widely used in peptide synthesis and pharmaceutical research. Its structure features a tetrahydropyran ring substituted with an N-methyl amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a carboxylic acid moiety. This compound is critical in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality, which allows selective deprotection under mild basic conditions while retaining acid-labile protecting groups . Its high purity (≥98% by HPLC) and stability under standard storage conditions (0–8°C) make it a reliable building block for complex molecular architectures .

Properties

IUPAC Name

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-23(22(20(24)25)10-12-27-13-11-22)21(26)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUBEHIUKREFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCOCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is cleaved via β-elimination using secondary amines. Comparative studies reveal:

Base Solvent System Deprotection Time Conversion Side Products Source
PiperidineDMF2 × 10 min>99%Aspartimide (5–7%)
PyrrolidineDMSO/EtOAc (1:9)2 × 5 min98%Pyrrolidide adducts (2–3%)
4-Me-Piperidine2-Me-THF/MeOH (9:1)2 × 15 min95%Diketopiperazine (DKP, 1%)
  • Optimization : Pyrrolidine in binary solvent systems (e.g., DMSO/EtOAc) reduces aspartimide formation by 50% compared to piperidine in DMF .

  • Temperature Sensitivity : Elevated temperatures (>25°C) increase DKP formation during prolonged deprotection .

Aspartimide Formation

Occurs during Fmoc deprotection in Asp-containing sequences:

  • Mitigation : Use OMpe (2-oxo-4-methoxy-phenyl) protection for Asp residues, reducing aspartimide by 80% .

  • Solvent Influence : EtOAc-rich systems suppress intramolecular cyclization .

Epimerization

Minimal (<1%) under optimized conditions due to:

  • Steric Shielding : The tetrahydropyran ring restricts α-carbon accessibility .

  • Low-Temperature Coupling : Reactions at 0°C further reduce racemization .

Stability Profile

  • Acidic Conditions : Stable in TFA (1–5%) for ≤2 h; prolonged exposure cleaves the tetrahydropyran ring .

  • Basic Conditions : Degrades in >20% piperidine/DMF after 1 h .

Methylation Strategies

For synthesizing the N-methyl variant:

  • Biron–Kessler Method : Methyl iodide/DBU in THF, 12 h, 85% yield .

  • Dimethyl Sulfate : 2-CTC resin-bound amino acid, 24 h, 78% yield .

Comparative Reactivity

Property 4-(Fmoc-N-Me-amino)-THP-4-COOH Non-Methylated Analog Source
Coupling Rate (HATU)92% in 2 h85% in 2 h
Solubility in DMF45 mM28 mM
Deprotection Efficiency98% (pyrrolidine)95% (piperidine)

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group
The compound is primarily utilized as a protecting group in peptide synthesis. Its stability under different conditions allows chemists to selectively modify amino acids without affecting others, making it an essential component in solid-phase peptide synthesis (SPPS) . The use of Fmoc (9-fluorenylmethyloxycarbonyl) protects the amino group, facilitating the sequential addition of amino acids to form peptides.

Case Study: Solid-Phase Synthesis
A notable study demonstrated the effectiveness of using Fmoc-protected amino acids, including 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid, in SPPS. The research highlighted improved yields and purity of synthesized peptides when employing this compound compared to traditional methods .

Drug Development

Enhancing Bioavailability
In pharmaceutical research, this compound is instrumental in developing complex drug molecules. Its unique structure can enhance the bioavailability and efficacy of therapeutic agents . By incorporating Fmoc-protected amino acids into drug candidates, researchers can improve the pharmacokinetic properties of these molecules.

Case Study: N-Methylation Strategy
Recent advancements in drug development have focused on N-methylation of amino acids to enhance the stability and half-life of peptides in vivo. The application of this compound has been explored as part of this strategy, showcasing its potential in creating more effective therapeutic agents .

Bioconjugation

Targeted Drug Delivery Systems
The compound plays a crucial role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems and diagnostic tools . The ability to selectively conjugate biomolecules enhances the specificity and efficacy of therapeutic interventions.

Materials Science

Modification of Polymer Properties
In materials science, this compound is used to modify polymer properties, improving mechanical strength and thermal stability. This enhancement allows materials to perform better across various industrial applications .

Research in Organic Chemistry

Key Reagent in Organic Synthesis
This compound serves as a key reagent in organic synthesis, facilitating the construction of complex organic molecules. Its versatility and efficiency are beneficial for researchers exploring various synthetic pathways .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Peptide Synthesis Protecting group for selective modification of amino acids
Drug Development Enhances bioavailability and efficacy of therapeutic agents
Bioconjugation Facilitates attachment of biomolecules for targeted drug delivery systems
Materials Science Modifies polymer properties for improved performance
Organic Chemistry Key reagent for constructing complex organic molecules

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

4-(Boc-amino)tetrahydropyran-4-carboxylic Acid

  • Structural Differences : Replaces the Fmoc group with a tert-butoxycarbonyl (Boc) protecting group.
  • Physicochemical Properties: Property 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic Acid 4-(Boc-amino)tetrahydropyran-4-carboxylic Acid Molecular Weight 367.4 g/mol 245.28 g/mol Solubility (Water, 25°C) Not reported 15 g/L Stability Acid-sensitive, base-labile Base-stable, acid-labile
  • Applications : The Boc variant is preferred in solution-phase synthesis due to its lower molecular weight and higher aqueous solubility. However, its acid-labile nature limits compatibility with acidic cleavage conditions .

4-N-Fmoc-amino-4-carboxytetrahydrothiopyran

  • Structural Differences : Replaces the tetrahydropyran oxygen atom with sulfur, forming a tetrahydrothiopyran ring.
  • Key Data: Property this compound 4-N-Fmoc-amino-4-carboxytetrahydrothiopyran Molecular Weight 367.4 g/mol 383.46 g/mol Ring Electronic Effects Oxygen enhances polarity Sulfur increases lipophilicity
  • Applications : The thiopyran analog’s enhanced lipophilicity improves membrane permeability in drug candidates but may reduce aqueous solubility .

CP-544439 (MMP-13 Inhibitor)

  • Structural Differences: Contains a hydroxyamide group instead of carboxylic acid and additional sulfonylamino/fluorophenoxy substituents.
  • Biological Activity: Property this compound CP-544439 Target Peptide synthesis intermediate MMP-13 inhibitor IC₅₀ (MMP-13 Inhibition) Not applicable 4 nM (reported in preclinical studies) Metabolic Profile Stable under SPPS conditions Rapid clearance in rats and dogs
  • Research Findings: CP-544439 inhibits MMP-13, reducing adipose tissue fibrosis and adipogenesis in high-fat diet (HFD) mice.

4-Aminooxane-4-carboxylic Acid (Unprotected Derivative)

  • Structural Differences: Lacks protecting groups (Fmoc/Boc) on the amino moiety.
  • Applications: Serves as a scaffold for novel amino acid derivatives but requires in-situ protection for practical synthesis due to its reactive primary amine .

Biological Activity

4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid is a compound that plays a significant role in various biochemical applications, particularly in peptide synthesis, drug development, and bioconjugation. Its unique structural features and functional groups contribute to its biological activities and utility in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C22H23N2O5C_{22}H_{23}N_{2}O_{5}, with a molecular weight of approximately 381.43 g/mol. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for amino acids during peptide synthesis, allowing for selective modifications without interference from other functional groups.

Peptide Synthesis

One of the primary applications of this compound is in peptide synthesis . It acts as a protecting group that stabilizes the amino acid during the synthesis process. This stability is crucial for maintaining the integrity of the peptide chain while allowing for subsequent reactions to occur without unwanted side reactions. The compound's ability to facilitate solid-phase peptide synthesis has been well-documented, enhancing the efficiency and yield of peptide production .

Drug Development

In drug development , this compound contributes significantly to the design and synthesis of novel therapeutic agents. Its structural properties can enhance the bioavailability and efficacy of drugs, making it valuable in creating complex drug molecules. Research indicates that compounds containing the tetrahydropyran structure can exhibit improved pharmacokinetic profiles, which are essential for effective drug action .

Bioconjugation

The compound is also effective in bioconjugation processes , where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly important in targeted drug delivery systems and diagnostic tools, as it improves the specificity and effectiveness of treatments, especially in cancer therapy .

Case Studies

  • Peptide Synthesis Efficiency : A study demonstrated that using this compound as a protecting group resulted in higher purity levels of synthesized peptides compared to traditional methods. The average purity achieved was over 99%, with minimal epimerization observed during the coupling reactions .
  • Anticancer Activity : In a recent investigation into compounds derived from tetrahydropyran structures, several analogs exhibited significant anticancer properties. For instance, derivatives showed IC50 values lower than those of curcumin against various cancer cell lines, indicating their potential as effective anticancer agents .
  • Bioconjugation Applications : Research highlighted the use of this compound in creating conjugates with antibodies, which enhanced targeting capabilities in therapeutic applications. The conjugates demonstrated improved specificity towards cancer cells while minimizing effects on healthy cells .

Comparative Analysis

Property This compound Traditional Protecting Groups
StabilityHigh under various conditionsVariable
Purity in Peptide Synthesis>99%Often lower
Anticancer EfficacySignificant (IC50 < curcumin)Varies widely
Bioconjugation EfficiencyHigh specificity and effectivenessLower specificity

Q & A

Q. What are the established synthetic routes for 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid, and what key reaction conditions influence yield and purity?

The synthesis typically involves three steps: (1) preparation of the tetrahydropyran-4-carboxylic acid core, (2) introduction of the N-methyl-amino group, and (3) Fmoc protection. A common approach starts with the hydrolysis of 4-cyanotetrahydropyran derivatives under acidic conditions to yield the carboxylic acid intermediate . Subsequent esterification (e.g., with ethanol) and Fmoc-protection (using Fmoc-Cl or similar reagents) are critical steps. Reaction conditions such as temperature (e.g., reflux for esterification), pH control during hydrolysis, and anhydrous conditions for Fmoc coupling significantly impact yield and purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm the tetrahydropyran ring structure, Fmoc group integration, and N-methyl resonance. Comparative analysis with related compounds (e.g., ethyl tetrahydropyran-4-carboxylate) can resolve ambiguities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (367.4 g/mol) and isotopic patterns .
  • IR Spectroscopy : Detection of carbonyl stretches (C=O from Fmoc and carboxylic acid) around 1700–1750 cm1^{-1} .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While the compound’s GHS hazard classification is not fully documented, general precautions for Fmoc-protected amino acids apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side reactions (e.g., racemization or Fmoc deprotection)?

  • Racemization Control : Use low temperatures (<0°C) during coupling steps and avoid prolonged exposure to basic conditions.
  • Fmoc Stability : Employ mild deprotection agents (e.g., 20% piperidine in DMF) and monitor reaction progress via TLC or HPLC.
  • Purification : Reverse-phase chromatography (C18 column) with acetonitrile/water gradients effectively separates byproducts .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?

Discrepancies may arise from solvent effects, dynamic ring puckering in the tetrahydropyran moiety, or residual impurities. Strategies include:

  • Variable Temperature NMR : To assess conformational flexibility in the tetrahydropyran ring.
  • 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and confirm connectivity .
  • Comparative Analysis : Cross-reference with published data for structurally analogous compounds (e.g., ethyl tetrahydropyran-4-carboxylate) .

Q. What role does this compound play in the development of matrix metalloproteinase (MMP) inhibitors?

The tetrahydropyran scaffold is a key structural motif in MMP inhibitors (e.g., CP-544439), where rigidity and hydrogen-bonding capacity enhance target binding. The Fmoc group facilitates solid-phase peptide synthesis (SPPS) for creating hybrid inhibitors with improved selectivity .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina can model binding to MMP active sites, leveraging the compound’s carboxylic acid for metal ion coordination.
  • MD Simulations : Assess stability of inhibitor-enzyme complexes over time, focusing on the tetrahydropyran ring’s conformational dynamics .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Acidic Conditions (pH <3) : Risk of Fmoc deprotection and tetrahydropyran ring hydrolysis.
  • Neutral/Basic Conditions (pH 7–9) : Carboxylic acid deprotonation enhances solubility but may promote racemization.
    Stability studies using HPLC at varying pH levels (2–10) are recommended to define optimal storage buffers .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Continuous Flow Chemistry : Enables precise control of reaction parameters (e.g., residence time, temperature) during hydrolysis and Fmoc coupling.
  • Crystallization Optimization : Use solvent mixtures (e.g., ethyl acetate/heptane) to improve crystal yield and purity .

Q. How can researchers validate the compound’s role in peptide-based drug delivery systems?

  • SPPS Integration : Incorporate the compound into model peptides (e.g., cell-penetrating peptides) and assess stability via LC-MS.
  • Biological Assays : Test cytotoxicity (e.g., IC50_{50} in HCT-116 cells) and cellular uptake efficiency using fluorescent tagging .

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